molecular formula C12H13F3N2O3 B12082819 Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate

Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate

Cat. No.: B12082819
M. Wt: 290.24 g/mol
InChI Key: JSJMGCAGRJSETE-LZYBPNLTSA-N
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Description

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate is a chemical compound with the molecular formula C12H13F3N2O3 It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a hydrazono group linked to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethoxy)phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazono group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[4-(trifluoromethyl)phenyl]hydrazono}propanoate
  • Ethyl 2-{[4-methoxyphenyl]hydrazono}propanoate
  • Ethyl 2-{[4-chlorophenyl]hydrazono}propanoate

Uniqueness

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H13F3N2O3

Molecular Weight

290.24 g/mol

IUPAC Name

ethyl (2E)-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanoate

InChI

InChI=1S/C12H13F3N2O3/c1-3-19-11(18)8(2)16-17-9-4-6-10(7-5-9)20-12(13,14)15/h4-7,17H,3H2,1-2H3/b16-8+

InChI Key

JSJMGCAGRJSETE-LZYBPNLTSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC(F)(F)F)/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC(F)(F)F)C

Origin of Product

United States

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